molecular formula C14H11NO B15069072 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one CAS No. 88091-81-0

1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one

Katalognummer: B15069072
CAS-Nummer: 88091-81-0
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: QBHBXWLLCBXGBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one is a complex organic compound with a unique structure that combines elements of both indene and pyridine.

Vorbereitungsmethoden

The synthesis of 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of indene derivatives and pyridine derivatives, followed by a series of condensation and cyclization reactions . Industrial production methods often require optimized conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling .

Vergleich Mit ähnlichen Verbindungen

1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined indene and pyridine structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

88091-81-0

Molekularformel

C14H11NO

Molekulargewicht

209.24 g/mol

IUPAC-Name

1-(1H-indeno[2,1-b]pyridin-9-yl)ethanone

InChI

InChI=1S/C14H11NO/c1-9(16)13-11-6-3-2-5-10(11)12-7-4-8-15-14(12)13/h2-8,15H,1H3

InChI-Schlüssel

QBHBXWLLCBXGBZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C(=CC=CN2)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.